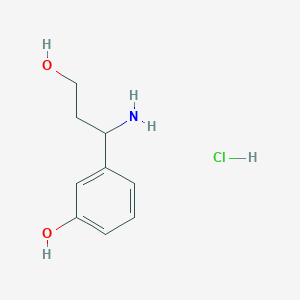

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Description

Contextualization within Beta-Amino Alcohol Chemistry

Beta-amino alcohols are recognized as crucial building blocks in the synthesis of a wide array of biologically active molecules and are key components in many pharmaceutical products. mdpi.comresearchgate.net Their utility stems from the versatile reactivity of the amino and hydroxyl functional groups, which can be independently or concertedly involved in chemical transformations. These compounds serve as precursors for the synthesis of amino acids, chiral auxiliaries, and ligands for asymmetric catalysis. researchgate.net The general synthesis of beta-amino alcohols can be achieved through various methods, including the ring-opening of epoxides with amines, which is a common and efficient route. researchgate.netorganic-chemistry.org

Historical Perspectives on its Discovery and Early Research Applications

Specific historical details regarding the discovery and initial research applications of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl are not extensively documented in readily available literature. However, the foundational research on beta-amino alcohols dates back to the early 20th century, with significant advancements in their synthesis and understanding of their properties occurring over the subsequent decades. Early research in this area was often driven by the quest for new therapeutic agents and a deeper understanding of organic reaction mechanisms. The synthesis and resolution of related compounds, such as beta-(3-pyridyl)-DL-alpha-alanine, have been subjects of study to obtain optically pure isomers for use in the synthesis of biologically active peptides. nih.gov

Structural Significance and Chirality of this compound

The structure of this compound is notable for several key features. The presence of a hydroxyl group on the phenyl ring (a phenolic moiety) and a beta-amino alcohol functionality confers specific chemical properties and potential for biological activity.

Key Structural Features:

| Feature | Description |

| Beta-Amino Alcohol | The core structure with an amino and a hydroxyl group on adjacent carbons (in the beta position relative to each other). |

| Hydroxyphenyl Group | A phenyl ring substituted with a hydroxyl group, which can participate in hydrogen bonding and may influence the molecule's interaction with biological targets. |

| Chiral Center | The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). The "DL" designation indicates a racemic mixture of these enantiomers. |

| HCl Salt | The hydrochloride salt form improves the compound's stability and solubility in polar solvents, particularly water. |

The chirality of this molecule is of significant importance, as enantiomers of a compound can exhibit markedly different biological activities. The separation of such racemic mixtures into their individual enantiomers is a critical step in the development of many pharmaceuticals and is often achieved using techniques like chiral chromatography.

Current Research Landscape and Emerging Trends Pertaining to Hydroxyphenyl Beta-Amino Alcohols

The current research involving hydroxyphenyl beta-amino alcohols is diverse, with a significant focus on their potential therapeutic applications. For instance, derivatives of beta-amino alcohols are being investigated as inhibitors of Toll-Like Receptor 4 (TLR4) mediated inflammatory responses, which could lead to new treatments for severe sepsis. nih.gov

Emerging trends in this field include the development of novel synthetic methodologies to produce these compounds with high stereoselectivity. mdpi.com Furthermore, the incorporation of beta-amino alcohol motifs into more complex molecular architectures is a strategy being explored for the creation of new bioactive molecules. The use of bio-based resources for the synthesis of multifunctional beta-amino alcohols is also a growing area of interest, aligning with the principles of green chemistry. rsc.org While specific research on this compound is not prominent, the broader class of hydroxyphenyl beta-amino alcohols continues to be an active area of investigation in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(1-amino-3-hydroxypropyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYNIGJZVNIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Hydroxyphenyl Dl Beta Alaninol Hcl and Analogues

Established Synthetic Routes to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

The synthesis of this compound typically involves a two-stage process: the synthesis of its precursor, 3-(3-Hydroxyphenyl)-DL-beta-alanine, followed by the reduction of the carboxylic acid group to an alcohol.

Conventional Organic Synthesis Approaches

The synthesis of the parent β-amino acid, 3-(3-hydroxyphenyl)-β-alanine, can be achieved through reactions like the Rodionow-Johnson reaction. This method involves the condensation of 3-hydroxybenzaldehyde (B18108) with malonic acid in the presence of ammonium (B1175870) acetate. nih.gov While this reaction is a common pathway for β-phenylalanine derivatives, it often results in moderate yields and byproducts such as cinnamic acid. nih.govtandfonline.com

Once the β-amino acid is obtained, the final step is the reduction of the carboxylic acid to form the corresponding β-amino alcohol. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. stackexchange.com However, due to the expense and hazardous nature of LiAlH₄, alternative methods have been developed, such as using a sodium borohydride (B1222165)/iodine (NaBH₄/I₂) system, which can reduce N-protected or unprotected amino acids to their respective amino alcohols. stackexchange.com The final product is then converted to its hydrochloride salt.

Enzymatic Synthesis Pathways for Related Hydroxylated Amino Acids

Enzymatic methods offer sustainable and selective alternatives to conventional chemical synthesis for producing hydroxylated amino acids. njchm.com While specific enzymatic routes to 3-(3-Hydroxyphenyl)-DL-beta-alaninol are not detailed in the literature, pathways for related compounds provide insight into potential biocatalytic strategies.

For instance, L-aspartate α-decarboxylase is used in the enzymatic synthesis of β-alanine from L-aspartic acid, achieving high conversion efficiency under mild conditions. njchm.com This highlights the potential of using decarboxylases. Furthermore, microbial fermentation is another biological method used to produce β-alanine from sustainable feedstocks like glucose or glycerol. frontiersin.org These enzymatic and fermentation approaches represent promising green alternatives for producing the foundational structures of β-amino acids. njchm.comfrontiersin.org

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Producing enantiomerically pure forms of β-amino alcohols is critical for pharmaceutical applications. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Chemo-Enzymatic Resolution Techniques for Beta-Amino Acids

Kinetic resolution using enzymes is a powerful technique for separating enantiomers of β-amino acids and their esters. nih.govnih.gov Lipases are commonly employed for this purpose due to their stability and commercial availability. nih.gov

The process often involves the enantioselective hydrolysis of racemic β-amino carboxylic esters. nih.gov For example, lipases such as Pseudomonas cepacia lipase (B570770) (PS) or Candida antarctica lipase B (CAL-B) can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, leaving the other unreacted. nih.govresearchgate.netresearchgate.net This allows for the separation of the two enantiomers with high enantiomeric excess (ee). nih.gov Preparative-scale resolutions using this method can yield both the unreacted amino ester and the product amino acid with excellent purity. nih.gov

Chiral Auxiliary-Mediated Syntheses of Beta-Amino Alcohol Frameworks

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids and their derivatives. wikipedia.orgacs.org

For the synthesis of β-amino acids, auxiliaries like pseudoephedrine can be employed. acs.org In this approach, a precursor like Boc-β-alanine is coupled to enantiomerically pure pseudoephedrine. acs.org The chiral auxiliary then directs the stereochemistry of subsequent reactions, such as alkylation, before being cleaved to yield the enantiomerically enriched β-amino acid. acs.org Similarly, β-amino alcohols themselves, often derived from the reduction of α-amino acids, are frequently used as chiral auxiliaries in asymmetric aldol (B89426) reactions to create new stereocenters with high control. ingentaconnect.com This general principle can be applied to construct the chiral framework of β-amino alcohols. ingentaconnect.comnih.gov

Synthesis of Structurally Related Hydroxyphenyl Beta-Amino Acid and Analogues

The synthesis of structurally related analogues of this compound is crucial for developing new compounds with potential therapeutic applications. nih.govktu.edu

One common approach is the synthesis of N-(4-hydroxyphenyl)-β-alanine derivatives. This can be achieved by reacting 4-aminophenol (B1666318) with methyl acrylate (B77674) to produce N-(4-hydroxyphenyl)-β-alanine methyl ester. nih.gov This intermediate can then be further modified, for example, by converting it into a hydrazide, which serves as a scaffold for synthesizing a variety of hydrazone derivatives. nih.gov

For β-phenylalanine analogues, the Knoevenagel/Rodionow-Johnson reaction remains a cornerstone method, allowing for the synthesis of a diverse range of derivatives by starting with different substituted benzaldehydes. nih.govtandfonline.com Additionally, methods for synthesizing fluorinated β-amino acid enantiomers have been developed, typically involving the enantioselective hydrolysis of the corresponding racemic esters catalyzed by lipases. nih.gov These varied synthetic routes provide access to a wide array of β-amino acids and their derivatives, which are valuable as building blocks in medicinal chemistry. nih.gov

Synthesis of 3-((Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of 3-((hydroxyphenyl)amino)propanoic acid derivatives serves as a foundational step in the generation of various bioactive molecules. These derivatives can be prepared through versatile one- or two-step reactions using commercially available starting materials, which makes this pathway practical for larger-scale production and further chemical modifications. mdpi.com

A common approach involves the reaction of a hydroxyphenylamine with an acrylic acid derivative. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported, and this methodology can be adapted for the 3-hydroxyphenyl isomer. mdpi.comnih.govresearchgate.net The versatility of this scaffold allows for the introduction of diverse aromatic and heterocyclic substituents, leading to a wide array of derivatives. mdpi.com The general synthetic ease highlights the utility of the 3-((hydroxyphenyl)amino)propanoic acid scaffold as a core structure for developing novel compounds. researchgate.net

Further exploration into the chemical space of these derivatives has shown that modifications, such as the introduction of a phenyl substituent or a nitro group on an attached phenyl ring, can be readily achieved, demonstrating the robustness of the synthetic route. mdpi.com

Synthesis of N-Aryl-beta-Alanine Derivatives

N-aryl-beta-alanine derivatives are important intermediates in the synthesis of various heterocyclic compounds and other complex molecules. researchgate.net One of the common methods for their synthesis is the reaction of aromatic amines with acrylic acid. researchgate.net This reaction can sometimes lead to mixtures of N-aryl-beta-alanines and N-aryl-N-carboxyethyl-beta-alanines, which can then be used in subsequent reactions. researchgate.net

These derivatives serve as precursors for the synthesis of more complex structures, such as 1-aryl-5,6-dihydrouracils and their 2-thio analogs. This is typically achieved by reacting the N-aryl-beta-alanines or their esters with urea (B33335) or alkali metal thiocyanates in an acidic medium. researchgate.net The cyclization of these derivatives plays a significant role in generating structurally diverse heterocyclic frameworks with potential therapeutic applications. researchgate.net The development of synthetic methods for N-aryl-beta-alanine derivatives is driven by their potential biological activities, including antibacterial and antifungal properties. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Aromatic Amine | Acrylic Acid | N-Aryl-beta-Alanine | researchgate.net |

| N-Aryl-beta-Alanine | Urea / KSCN | 1-Aryl-5,6-dihydrouracil | researchgate.net |

Multi-Component Reaction Strategies for Amino Alcohol Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like amino alcohols from three or more starting materials in a single step. acs.org This strategy is particularly valuable for creating libraries of structurally diverse compounds for screening purposes.

One notable MCR for the synthesis of N-substituted β-amino alcohols is a Passerini-type reaction. acsgcipr.org This method combines aldehydes, isocyanides, and a silicon tetrachloride (SiCl4) reagent to form an α-trichlorosilyloxy imidoyl chloride intermediate. In the same pot, this intermediate is then reduced using a mild reducing agent like ammonia-borane to yield the desired β-amino alcohol derivative. This approach is advantageous as it avoids many of the drawbacks of traditional methods, such as the need for pre-functionalized starting materials and issues with selectivity. acsgcipr.org The utility of this one-pot method has been demonstrated by the successful preparation of numerous β-amino alcohols in good yields. acsgcipr.org

Other MCRs, such as the Ugi reaction, are also highly versatile for generating a wide range of molecular scaffolds. beilstein-journals.org The Ugi reaction can be combined with subsequent cyclization strategies to produce various heterocyclic structures. beilstein-journals.org These MCR-based strategies provide a powerful toolkit for the rapid and efficient construction of complex amino alcohol scaffolds. nih.gov

| MCR Type | Key Reactants | Intermediate/Product | Reference |

| Passerini-type | Aldehyde, Isocyanide, SiCl4, Reducing Agent | β-Amino Alcohol | acsgcipr.org |

| Ugi | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | beilstein-journals.org |

Derivatization and Chemical Modification Strategies

Strategies for Functional Group Transformation of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

The presence of both an amine and a hydroxyl group on the this compound core allows for a range of functional group transformations. These modifications can be tailored to enhance the molecule's utility in further synthetic steps or to directly modulate its properties.

The primary amine group in 3-(3-hydroxyphenyl)-DL-beta-alaninol is a key site for derivatization. One common strategy is its conversion into a hydrazide. For instance, N-substituted β-amino acids can be converted to their corresponding hydrazides, such as N-(4-hydroxyphenyl)-β-alanine hydrazide. This transformation introduces a reactive hydrazide moiety that can readily undergo condensation reactions with various carbonyl compounds.

These hydrazide derivatives serve as precursors for a series of further modifications. For example, they can be reacted with aldehydes and ketones to form hydrazones. This reaction is typically carried out by heating the hydrazide with the appropriate carbonyl compound in a suitable solvent like methanol. The resulting hydrazone derivatives possess an azomethine group (–NH–N=CH–) connected to a carbonyl group, a structural feature known to be important for various biological activities. nih.gov

Another approach to amine derivatization involves the use of reagents like 1-fluoro-2,4-dinitro-5-L-valinamide, also known as Marfey's reagent. This reagent is used to derivatize 3-substituted-(R, S)-β-alanines for chromatographic separation and analysis. researchgate.netnih.gov

The phenolic hydroxyl group on the phenyl ring of this compound offers another site for chemical modification. The reactivity of this hydroxyl group can be leveraged to introduce various substituents, thereby altering the electronic and steric properties of the molecule.

Phosphorylation is a significant modification of the hydroxyl group. This process introduces a phosphate (B84403) group, creating a negative charge which can be crucial for protein-protein interactions and signaling cascades. wikipedia.org While not specific to this compound in the provided context, it represents a fundamental biochemical modification of phenolic hydroxyl groups.

Formation of Concomitant Heterocyclic Systems

The derivatized forms of this compound, particularly those containing hydrazide functionalities, are valuable intermediates for the synthesis of various heterocyclic systems. mdpi.com These cyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The synthesis of hydrazone-type derivatives is a prominent strategy that utilizes beta-amino acid hydrazides derived from compounds structurally related to this compound. The general synthetic route involves the condensation of a β-amino acid hydrazide with an aldehyde or a ketone. nih.govnih.gov

For example, N-(4-hydroxyphenyl)-β-alanine hydrazide can be reacted with various aromatic and heterocyclic aldehydes in refluxing methanol to yield a series of hydrazones in good yields. nih.gov These reactions are versatile, allowing for the introduction of a wide range of substituents on the azomethine carbon. The resulting hydrazones can exist as a mixture of Z/E isomers due to restricted rotation around the CO-NH bond. mdpi.commdpi.com

The structural confirmation of these hydrazone derivatives is typically achieved through spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. mdpi.com The presence of characteristic signals in the NMR spectra, such as those for the CO-NH and N=CH protons, confirms the formation of the hydrazone linkage. mdpi.com

| Starting Material | Reagent | Product | Key Feature |

| β-amino acid hydrazide | Aldehyde or Ketone | Hydrazone | Formation of an azomethine group (–NH–N=CH–) |

| N-(4-hydroxyphenyl)-β-alanine hydrazide | Aromatic aldehydes | Aromatic hydrazones | Introduction of various aromatic substituents |

| N-carboxyethyl-N-(3-hydroxyphenyl)-β-alanine dihydrazide | Aromatic aldehydes and ketones | Hydrazone-type compounds | Formation of E/Z isomeric mixtures |

Furthermore, these hydrazone intermediates can be used to construct other heterocyclic systems. For example, reaction with dicarbonyl compounds like hexane-2,5-dione can lead to the formation of pyrrole derivatives. mdpi.com This highlights the utility of β-amino acid hydrazides as building blocks for more complex molecular architectures.

Introduction of Biologically Active Moieties onto the this compound Core

A key strategy in medicinal chemistry is the incorporation of known biologically active moieties into a core scaffold to develop new therapeutic agents. The this compound structure provides a platform for such modifications.

By derivatizing the amine and hydroxyl groups, various pharmacophores can be introduced. For instance, the synthesis of hydrazones allows for the incorporation of a wide array of substituted aromatic and heterocyclic rings, many of which are known to possess antimicrobial, anticancer, or other biological activities. nih.govnih.gov

For example, the reaction of a β-amino acid hydrazide with aldehydes containing nitro groups or halogen atoms can introduce these functional groups into the final molecule. mdpi.com These substituents can significantly influence the biological activity of the resulting compounds. The synthesis of benzenesulfonamide derivatives bearing β-amino acid moieties is another example of introducing a biologically active group, as sulfonamides are known inhibitors of carbonic anhydrase. mdpi.com

The versatility of the this compound scaffold, combined with the various derivatization strategies, allows for the systematic exploration of chemical space and the development of new molecules with tailored properties and potential therapeutic applications.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl and Derivatives

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. researchgate.netnih.gov For this compound, both ¹H and ¹³C NMR are used to confirm the identity and structure. The hydrochloride salt form can influence the chemical shifts, particularly for protons and carbons near the amine group, compared to the free base. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include distinct multiplets for the aromatic protons on the 3-hydroxyphenyl ring, as well as signals for the protons on the beta-alanine (B559535) backbone (CH, CH₂, CH₂OH) and the amine (NH₃⁺) and hydroxyl (OH) groups. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. chemicalbook.com The spectrum for this compound would show characteristic signals for the aromatic carbons of the hydroxyphenyl ring, with the carbon attached to the hydroxyl group appearing at a specific downfield shift. Signals for the three aliphatic carbons of the alaninol side chain would also be present at distinct chemical shifts. Studies on related β-adrenolytic drugs show that the chemical shifts of carbons adjacent to the amine and hydroxyl groups are informative for distinguishing between salt and free base forms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-Hydroxyphenyl)-DL-beta-alaninol Backbone Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-CH | - | 135 - 145 |

| CH-NH₃⁺ | 3.0 - 3.5 | 45 - 55 |

| CH₂ (adjacent to CH) | 1.8 - 2.2 | 35 - 45 |

| CH₂-OH | 3.5 - 4.0 | 60 - 70 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of the hydrochloride salt is confirmed by broad absorptions in the 2400-3200 cm⁻¹ range, which are characteristic of ammonium (B1175870) (R-NH₃⁺) stretching vibrations. semanticscholar.org

Key expected absorption bands include:

O-H Stretching: A broad band around 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

N-H Stretching: A broad, strong band typically in the 2400-3200 cm⁻¹ region, characteristic of the ammonium salt.

C-H Stretching (Aromatic): Signals typically appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals typically appearing just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the alcoholic and phenolic C-O bonds.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Phenolic & Alcoholic O-H Stretch | 3200 - 3600 (Broad) |

| Ammonium N-H Stretch | 2400 - 3200 (Broad, Strong) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Alcoholic C-O Stretch | 1000 - 1200 |

| Phenolic C-O Stretch | 1200 - 1260 |

Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating this compound from impurities and for resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. thermofisher.com For this compound, a reversed-phase HPLC method, typically using a C18 column, can be developed to separate the main compound from any starting materials, by-products, or degradation products. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

For the determination of enantiomeric excess, chiral HPLC is required. Since this compound is a racemic mixture, separating the R- and S-enantiomers is crucial for pharmacological studies. This is achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs are commonly used for the enantioseparation of β-blockers and related compounds. mdpi.com Alternatively, indirect methods involve derivatizing the racemate with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov A study on 3-substituted-(R,S)-beta-alanines demonstrated successful separation after derivatization with Marfey's reagent using reversed-phase HPLC. nih.gov

Table 3: Typical HPLC Method Parameters

| Parameter | Purity Analysis | Enantiomeric Separation |

| Column | Reversed-Phase (e.g., C18, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., TFA, phosphate) | Polar organic or normal phase (e.g., Hexane/Ethanol/Amine) |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Detector | UV-Vis (typically at ~270-280 nm) | UV-Vis |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. pomics.com Due to the low volatility of this compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com This process involves converting the polar functional groups (amine and hydroxyls) into less polar, more volatile derivatives. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov

Once derivatized, the compound can be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison with spectral libraries or by interpretation of fragmentation patterns. hmdb.canist.gov This technique is particularly useful for metabolite profiling in biological samples, allowing for the identification of metabolic products of the parent compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₉H₁₃NO₂ for the free base).

The molecular weight of the free base is 183.22 g/mol , while the HCl salt is 219.68 g/mol . In techniques like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺ at m/z 184.10.

Furthermore, MS provides structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For 3-(3-Hydroxyphenyl)-DL-beta-alaninol, expected fragmentation pathways would include the loss of water (H₂O) from the hydroxyl groups, cleavage of the side chain, and fragmentation of the aromatic ring, providing conclusive evidence for the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique integral to determining the molecular weight of polar and thermally labile molecules like beta-amino alcohols. In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.

For 3-(3-Hydroxyphenyl)-DL-beta-alaninol, ESI in positive ion mode would typically produce a prominent protonated molecule [M+H]⁺. This allows for the precise determination of the compound's monoisotopic mass. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of product ions, aiding in the confirmation of its chemical structure. While a specific ESI-MS spectrum for this compound is not detailed in the provided literature, analysis of the related compound 3-(3-Hydroxyphenyl)-DL-alanine shows key fragmentation patterns that would be expected to be similar for the core hydroxyphenyl and amino-alkyl structure. chemicalbook.com

Hyphenated Techniques: HPLC-MS and GC-MS Coupling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing complex mixtures and confirming the identity of specific compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the premier technique for the analysis of non-volatile and thermally sensitive compounds like beta-amino alcohols. The compound is first separated from impurities on an HPLC column, typically a reversed-phase column. The eluent from the HPLC is then directed into the mass spectrometer, often using an ESI source. This allows for the sensitive and selective detection and quantification of the target compound. nih.gov The use of tandem MS (LC-MS/MS) further enhances selectivity, which is crucial for analyzing samples in complex matrices. nih.gov This method is particularly well-suited for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of beta-amino alcohols, direct analysis by GC-MS is challenging. sigmaaldrich.com Therefore, a derivatization step is required to convert the polar amino and hydroxyl groups into more volatile and thermally stable moieties. sigmaaldrich.comcore.ac.uk Common derivatization methods include silylation (e.g., using MTBSTFA) or acylation. sigmaaldrich.comnih.gov Once derivatized, the compound can be separated on a GC column and analyzed by the mass spectrometer. The resulting mass spectra contain characteristic fragments of the derivative, which can be used for identification and quantification. sigmaaldrich.comresearchgate.net

| Technique | Principle | Sample Requirements | Primary Application for Beta-Amino Alcohols |

| HPLC-MS | Separates compounds in the liquid phase based on polarity, followed by mass analysis. | Soluble in a suitable mobile phase. No derivatization required. | Identification and quantification in complex mixtures; purity analysis. |

| GC-MS | Separates volatile compounds in the gas phase based on boiling point and polarity, followed by mass analysis. | Must be volatile and thermally stable. Derivatization is necessary for polar compounds. sigmaaldrich.com | Analysis of derivatized beta-amino alcohols for identification and quantification. gcms.cz |

Chiral Analysis Techniques for Beta-Amino Alcohols

As this compound is a racemic mixture, containing both R and S enantiomers, chiral analysis is critical to separate and quantify these stereoisomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation essential. Chiral analysis can be performed directly, using a chiral stationary phase (CSP) in HPLC, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column. mst.edu

Derivatization with Chiral Reagents (e.g., Marfey's Reagent)

The indirect approach using chiral derivatizing agents is a robust and widely used method for the enantiomeric separation of amino acids and amino alcohols. researchgate.netnih.gov Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective chiral derivatizing agent for this purpose. uni-giessen.de

The primary amine of the racemic beta-amino alcohol reacts with Marfey's reagent under mild alkaline conditions to form a pair of diastereomers. uni-giessen.depeptide.com Because the derivatizing agent is enantiomerically pure (L-form), reaction with the R- and S-enantiomers of the amino alcohol yields stable L-R and L-S diastereomers. These diastereomers possess different physicochemical properties and can be readily separated using standard reversed-phase HPLC. nih.govnih.govresearchgate.net The dinitrophenyl group introduced by the reagent is a strong chromophore, allowing for sensitive UV detection of the separated diastereomers. uni-giessen.de Studies on related 3-substituted-(R,S)-beta-alanines derivatized with a variant of Marfey's reagent show that the (R-L)-diastereomers consistently elute before the (S-L) ones on a reversed-phase column. nih.govresearchgate.net

| Aspect | Description |

| Reagent | Marfey's Reagent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). uni-giessen.de |

| Principle | The chiral reagent reacts with the racemic mixture of the beta-amino alcohol to form a pair of diastereomers (L-R and L-S). peptide.com |

| Separation Method | The resulting diastereomers are separated using non-chiral reversed-phase HPLC. nih.govnih.gov |

| Detection | The dinitrophenyl chromophore allows for high-sensitivity UV detection (typically around 340 nm). peptide.com |

| Outcome | Quantification of the individual R and S enantiomers in the original sample based on the peak areas of the separated diastereomers. |

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation in the Synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl and Related Compounds

The synthesis of β-amino alcohols, including this compound, is a cornerstone of medicinal and organic chemistry due to the prevalence of this structural motif in pharmaceuticals and natural products. westlake.edu.cn Elucidating the reaction pathways for their synthesis is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Several classical and modern synthetic strategies exist, each with a distinct mechanistic pathway.

One of the most common and well-studied pathways is the nucleophilic ring-opening of epoxides with amines. researchgate.netgrowingscience.com For the synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol, this would involve reacting a suitable amine with 2-(3-hydroxyphenyl)oxirane. The reaction mechanism proceeds via a backside nucleophilic attack (SN2) of the amine on one of the epoxide's carbon atoms. This transformation can be catalyzed by various agents, including Lewis acids, which activate the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov The regioselectivity of the ring-opening is a critical aspect, with the amine typically attacking the less sterically hindered carbon atom. researchgate.netscirp.org

Another significant pathway involves the reduction of α-amino ketones or β-amino ketones. rsc.org For the target compound, this would start with a precursor like 3-amino-1-(3-hydroxyphenyl)propan-1-one. The ketone's carbonyl group is reduced to a hydroxyl group using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Modern synthetic approaches often employ tandem or cascade reactions to improve efficiency. For instance, a palladium-on-carbon (Pd/C) catalyst can be used for the tandem synthesis of β-amino alcohols from nitroarenes and epoxides. nih.gov In this process, the nitroarene is first reduced to an aniline (B41778) in situ through transfer hydrogenation, which then acts as the nucleophile to open the epoxide ring. nih.gov This method avoids the isolation of intermediate products, making the process more streamlined. nih.gov

The Mannich reaction provides another route, involving the aminoalkylation of a carbon acid. For β-aminoketone precursors, the reaction involves an aldehyde (e.g., 3-hydroxybenzaldehyde), a primary or secondary amine, and a ketone. rsc.org Kinetic studies of such reactions under catalytic conditions have shown them to be second-order, with the initial step being the catalyst-mediated activation of the aldehyde's carbonyl group for attack by the amine, forming a Schiff base intermediate. rsc.org

Despite the variety of methods, achieving high chemical and stereochemical selectivity remains a significant challenge, as side reactions such as the formation of 1,2-diols or 1,2-diamines can compete with the desired pathway. westlake.edu.cn

| Reaction Pathway | Typical Precursors | Key Mechanistic Step | Common Catalysts/Reagents | Primary Challenges |

|---|---|---|---|---|

| Epoxide Ring-Opening | Epoxide, Amine | SN2 nucleophilic attack | Lewis acids (e.g., InBr3, SbCl3), Solid acids (e.g., Sulfated zirconia) researchgate.net | Regioselectivity researchgate.net |

| Reduction of Amino Ketones | α- or β-Amino ketone | Hydride transfer to carbonyl | NaBH4, LiAlH4 | Stereocontrol of the new hydroxyl center |

| Mannich Reaction | Aldehyde, Amine, Ketone | Nucleophilic addition to a Schiff base | Acid or base catalysts (e.g., Sodium acetate) rsc.org | Controlling side reactions |

| Tandem Transfer Hydrogenation | Nitroarene, Epoxide | In situ amine formation and subsequent ring-opening | Pd/C, Methanol (hydrogen source) nih.gov | Catalyst recovery and reusability nih.gov |

Elucidation of Enzymatic Reaction Mechanisms Involving Hydroxyphenyl Moieties

The hydroxyphenyl moiety is a common feature in many biological molecules and xenobiotics, making it a frequent substrate for various enzymes. Understanding the mechanisms by which enzymes process these structures is fundamental to biochemistry and drug development.

Mechanism-based inactivators are unreactive compounds that are converted into highly reactive species by the catalytic action of a target enzyme, leading to the enzyme's irreversible inactivation. northwestern.edu Compounds containing hydroxyphenyl moieties can act as such inactivators for certain enzymes.

A notable example involves dopamine (B1211576) β-hydroxylase, an enzyme that contains copper and is crucial for norepinephrine (B1679862) synthesis. Studies have shown that compounds like 2-bromo-3-(p-hydroxyphenyl)-1-propene can serve as mechanism-based inactivators. nih.gov The enzyme initially processes this compound as a substrate. However, the enzymatic transformation generates a product that covalently modifies the enzyme's active site, causing irreversible inhibition. northwestern.edunih.gov The inactivation process is dependent on the presence of oxygen and a reducing agent, requires a catalytically competent enzyme, and exhibits saturation kinetics, which is a hallmark of mechanism-based inactivation. nih.gov The pH-dependence of the inactivation rate can provide insights into the protonation state of key enzymatic residues involved in the inactivation step. nih.gov

Similarly, di-oxygenases containing iron in their active site can be inactivated by catecholic substrates (which possess two hydroxyl groups on a phenyl ring). This inactivation is often O₂-dependent and results from the oxidation of the active site Fe(II) to Fe(III), rendering the enzyme inactive. researchgate.net These studies highlight how the hydroxyphenyl group can be a key structural element for designing potent and specific enzyme inactivators.

| Parameter | Value | Condition | Description |

|---|---|---|---|

| KD | 4.5 µM | pH 5.0, Acetate buffer | Dissociation constant, indicating binding affinity of the inactivator to the enzyme. |

| kinact | 0.09 min-1 | pH 5.0, Acetate buffer | Maximum rate of inactivation at saturating concentrations of the inactivator. |

| kinact vs [O₂] | 0.045 to 0.17 min-1 | pH 5.5, [O₂] from 0.25 to 1.2 mM | Demonstrates the strict dependence of the inactivation rate on the oxygen concentration. |

| pKa | 5.7 ± 0.1 | From log kinact vs. pH profile | Suggests an enzymic group in its protonated form is involved in the inactivation reaction. |

Cofactors are non-protein "helper molecules" essential for the catalytic activity of many enzymes. wikipedia.orgnumberanalytics.com They can be classified as inorganic ions (e.g., Fe²⁺, Cu²⁺, Mg²⁺) or complex organic molecules known as coenzymes (e.g., NAD⁺, FAD, Coenzyme A). wikipedia.orgresearchgate.net Coenzymes that are tightly or covalently bound to an enzyme are called prosthetic groups. wikipedia.org

Enzymes that act on substrates with hydroxyphenyl moieties frequently require cofactors to facilitate their diverse chemical transformations.

Metal Ions: Many oxidases and hydroxylases that process hydroxyphenyl compounds are metalloenzymes. For example, dopamine β-hydroxylase requires copper ions (Cu²⁺) for its catalytic function. nih.gov Dioxygenases that cleave catecholic rings utilize iron ions (Fe²⁺) to activate molecular oxygen. researchgate.net These metal ions act as Lewis acids, polarizing bonds and facilitating redox reactions by cycling through different oxidation states. researchgate.net

Coenzymes: Dehydrogenases often utilize coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to act as electron acceptors (or NADH as an electron donor). numberanalytics.com In these reactions, the coenzyme is a cosubstrate that is transiently bound to the enzyme, accepts a hydride ion from the substrate, and is then released in its reduced form (NADH). wikipedia.org These cofactors are continuously recycled within the cell's metabolism. wikipedia.org

The requirement for specific cofactors is a key element of an enzyme's reaction mechanism, providing functional groups and redox capabilities that are not available in the polypeptide chain alone. numberanalytics.comresearchgate.net

Kinetic Studies of Chemical and Biochemical Reactions

Kinetic studies are essential for quantitatively describing the rates of chemical and biochemical reactions and for elucidating their mechanisms. nih.gov The rate of a reaction is influenced by factors such as reactant concentrations, temperature, pH, and the presence of catalysts or inhibitors. nih.gov

In the context of chemical synthesis of β-amino alcohols, kinetic analysis can reveal the reaction order and the role of catalysts. For example, the Mannich reaction for synthesizing β-aminoketones was found to be a second-order reaction, with the rate dependent on the concentrations of the reactants. rsc.org Such studies help in optimizing reaction conditions to maximize product yield and minimize reaction time.

In biochemistry, enzyme kinetics provides a framework for understanding how enzymes function and how their activity is modulated. The Michaelis-Menten model is commonly used to describe the relationship between the initial reaction rate (v), substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). diva-portal.org

Kinetic studies are particularly important in characterizing enzyme inhibitors. For instance, the inhibitory activity of 4-hydroxyphenyl β-D-oligoxylosides on mushroom tyrosinase was evaluated by measuring their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov Further kinetic analysis revealed that these compounds act as competitive inhibitors, meaning they bind to the enzyme's active site and compete with the substrate. nih.gov The inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from these experiments to quantify the inhibitor's potency. nih.gov Such kinetic data are crucial for the development of new therapeutic agents that target specific enzymes.

| Inhibitor | IC₅₀ (mM) | Inhibition Type | Kᵢ (mM) |

|---|---|---|---|

| β-Xyl-HQ | 3.0 | Not specified | Not determined |

| β-(Xyl)₂-HQ | 0.74 | Competitive | 0.20 |

| β-(Xyl)₃-HQ | 0.48 | Competitive | 0.29 |

| β-(Xyl)₄-HQ | 0.18 | Competitive | 0.057 |

| β-arbutin (Reference) | 6.3 | Not specified | Not determined |

Stereochemical Control and Regioselectivity in Beta-Amino Alcohol Transformations

The synthesis of β-amino alcohols often generates one or more chiral centers, making stereochemical control a paramount concern. westlake.edu.cn Furthermore, many synthetic transformations face challenges with regioselectivity, where a reaction can occur at multiple sites on a molecule. diva-portal.org

Stereochemical Control refers to the ability to control the three-dimensional arrangement of atoms in the product. For β-amino alcohols, which have adjacent chiral centers, both relative (syn/anti diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be managed. Three main strategies are employed: diva-portal.org

Substrate Control: The inherent chirality of the starting material directs the stereochemical outcome of the reaction. This is a form of diastereoselective synthesis. diva-portal.orgdiva-portal.org

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate, guides the stereoselective formation of the new chiral center, and is subsequently removed. diva-portal.org

Reagent/Catalyst Control: A chiral reagent or catalyst interacts with the substrate to create a chiral environment, favoring the formation of one enantiomer or diastereomer over the other. westlake.edu.cndiva-portal.org This is the basis for modern asymmetric catalysis, which has seen significant advances, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to yield chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn

Regioselectivity is the control over which of several possible positions a reaction occurs. A classic example in β-amino alcohol synthesis is the aminolysis of unsymmetrical epoxides. researchgate.net The incoming amine nucleophile can attack either of the two carbon atoms of the epoxide ring. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions and catalyst used. researchgate.netscirp.org For example, in reactions catalyzed by Lewis acids, the attack often occurs at the more substituted carbon, whereas under neutral or basic conditions, attack at the less sterically hindered carbon is favored. scirp.org Modern synthetic methods, such as radical relay chaperone strategies for C-H amination, have been developed to achieve high regioselectivity (e.g., favoring β-C-H bonds over weaker α-C-H bonds) and enantioselectivity simultaneously. nih.gov

| Strategy | Principle | Application Example | Key Advantage |

|---|---|---|---|

| Substrate Control | Inherent chirality of the substrate dictates the stereochemical outcome. diva-portal.org | Nucleophilic addition to α-amino aldehydes. diva-portal.org | Predictable outcome based on substrate structure. |

| Chiral Auxiliary | A removable chiral group directs the approach of the reagent. diva-portal.org | Evans oxazolidinones in aldol (B89426) reactions. researchgate.net | High diastereoselectivity and reliability. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment. westlake.edu.cn | Sharpless asymmetric aminohydroxylation; Cr-catalyzed cross-coupling. westlake.edu.cndiva-portal.org | High enantioselectivity and atom economy. |

| Catalyst-Controlled Regioselectivity | The choice of catalyst directs the reaction to a specific site. scirp.org | Using different Lewis acids in epoxide ring-opening to favor different products. researchgate.net | Overcomes inherent substrate bias. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's electronic structure, which in turn dictates its reactivity and physical properties. These calculations are based on the principles of quantum mechanics.

Before electronic properties can be accurately calculated, the three-dimensional structure of the molecule must be optimized to find its most stable conformation, corresponding to a minimum on the potential energy surface. This process involves adjusting the molecule's geometry (bond lengths, bond angles, and dihedral angles) to achieve the lowest possible energy state.

Once a molecule's geometry is optimized, its electronic properties can be calculated to predict its behavior in chemical reactions and interactions. Key properties include:

Ionization Potential: The minimum energy required to remove an electron from a molecule, indicating its propensity to be oxidized.

Electron Affinity: The energy released when an electron is added to a molecule, indicating its ability to be reduced.

Charge Density Distribution: A map showing how electron density is distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.

Computational studies on compounds analogous to 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl provide insight into these properties. For example, calculations for 3-(3,4-Dihydroxyphenyl)-L-Alanine yielded a resultant dipole moment of 2.22 Dyne in the IR region and 3.20 Dyne in the UV region nih.gov. Studies on β-alanine have determined its ionization energy and electron affinity through various computational methods nih.gov.

| Compound | Property | Calculated Value | Units | Source |

|---|---|---|---|---|

| 3-(3,4-Dihydroxyphenyl)-L-Alanine | Dipole Moment (IR) | 2.22 | Dyne | nih.gov |

| 3-(3,4-Dihydroxyphenyl)-L-Alanine | Dipole Moment (UV) | 3.20 | Dyne | nih.gov |

| β-Alanine | Ionization Energy (B3LYP) | 139 | kcal mol⁻¹ | nih.gov |

| β-Alanine | Ionization Energy (MP2) | 146 | kcal mol⁻¹ | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex nih.gov. It is instrumental in drug discovery for screening virtual libraries of compounds and understanding binding mechanisms nih.gov.

Docking algorithms explore various possible conformations of the ligand within the binding site of a protein and use a scoring function to estimate the binding affinity for each conformation. The resulting binding score, often expressed in kcal/mol, provides a prediction of how strongly the ligand binds to the target.

Studies on derivatives of 3-phenyl-β-alanine have utilized molecular docking to predict their binding modes with enzymes like carbonic anhydrase II (CA-II) mdpi.com. In one such study, a series of 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) derivatives were shown to be effective inhibitors of CA-II, with several compounds exhibiting IC50 values in the micromolar range mdpi.com. Docking simulations helped to rationalize these findings by showing how the active compounds fit within the enzyme's active site mdpi.comresearchgate.net. For example, the binding energy for novel inhibitors against CA-II can be predicted and compared to standard drugs like acetazolamide (B1664987) researchgate.net. Similarly, docking studies on other hydroxyphenyl derivatives against targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD) have identified compounds with favorable binding energies, suggesting strong interactions mdpi.com.

| Compound Series | Target Protein | Key Findings | Source |

|---|---|---|---|

| 3-Phenyl-β-alanine 1,3,4-oxadiazole derivatives | Carbonic Anhydrase II (CA-II) | Compounds exhibited IC50 values ranging from 12.1 to 53.6 µM. | mdpi.com |

| Phytochemicals (Pistacide-A, Pistacide-B) | Carbonic Anhydrase II (CA-II) | Binding scores of -3.45 and -3.64 kcal/mol, respectively. | researchgate.net |

| Novel HGF Inhibitors (Compound 6, Compound 7) | Hepatocyte Growth Factor (HGF) β-Chain | Binding free energies (ΔGbind) of -17.42 and -16.81 kcal/mol, respectively. | nih.gov |

Beyond predicting binding affinity, docking simulations provide detailed, atom-level insights into the specific interactions that stabilize the protein-ligand complex. These interactions are fundamental to molecular recognition and include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, driven by the displacement of water molecules.

Van der Waals Forces: Weak, short-range attractions between all atoms.

Ionic Interactions: Occur between charged groups on the ligand and protein.

For example, docking studies of 3-phenyl-β-alanine analogues in the active site of CA-II revealed hydrogen bonding with key residues such as His94, His96, and Thr199, as well as ionic interactions with a zinc ion in the active site mdpi.com. Similarly, simulations of potential HPPD inhibitors showed that residues like Phe424, Phe381, and Glu394 were crucial for activity, primarily through hydrogen bonds and van der Waals interactions mdpi.com. The stability of these interactions can be further assessed using molecular dynamics simulations, which model the movement of atoms in the complex over time researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxyphenyl Beta-Amino Alcohol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.comsemanticscholar.org. The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity.

For a series of hydroxyphenyl beta-amino alcohol derivatives, a QSAR model would be developed by:

Compiling a Dataset: Gathering a set of molecules with known biological activity (e.g., IC50 values for enzyme inhibition).

Calculating Descriptors: For each molecule, calculating a range of numerical descriptors that represent its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build an equation that correlates the descriptors with the observed biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. A statistically validated QSAR model for dihydropyrimidinone derivatives showed a high correlation coefficient (R² = 0.958), indicating its good predictive ability semanticscholar.org.

Such models are valuable for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and providing insights into the structural features that are important for the desired biological effect mdpi.com. Studies on β-amino alcohol derivatives have focused on establishing these structure-activity relationships to optimize their potential as therapeutic agents nih.gov.

In Vitro Biological Evaluation and Pharmacological Research

Enzyme Interaction and Modulation Studies

The interaction of specific compounds with enzymes is a cornerstone of pharmacological research, providing insight into potential therapeutic mechanisms.

N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA), a meta-isomer analogue of AM404, has been identified as a substrate and a mechanism-based inactivator of Prostaglandin (B15479496) Endoperoxide Synthase (PGHS), with notable selectivity for the PGHS-2 isoform. nih.govnih.gov Research has demonstrated that PGHS-2 efficiently oxygenates 3-HPAA into prostaglandin and hydroxyeicosatetraenoate products. nih.govnih.gov While PGHS-1 also converts 3-HPAA, the process is significantly less efficient. nih.govnih.gov

A key finding is the selective, dose-dependent, and irreversible inactivation of PGHS-2 in the presence of 3-HPAA. nih.govnih.gov Complete inactivation of PGHS-2 was achieved with a 10 μM concentration of 3-HPAA. nih.govnih.gov In contrast, at a concentration of 25 μM, 3-HPAA only reduced the activity of PGHS-1 by 30%. acs.org Preliminary studies suggest that this inactivation does not stem from covalent modification of the enzyme or damage to its heme moiety. nih.govnih.gov This discovery marks 3-HPAA as the first reported metabolism-dependent, selective inactivator of PGHS-2. nih.gov

| Enzyme | Interaction with N-(3-Hydroxyphenyl)arachidonoylamide (3-HPAA) | Key Findings | Reference |

|---|---|---|---|

| PGHS-1 | Inefficient substrate conversion. | Showed only a 30% reduction in activity at 25 μM of 3-HPAA. | nih.govacs.org |

| PGHS-2 | Efficiently oxygenated; acts as a selective, metabolism-dependent, irreversible inactivator. | Complete inactivation observed at a concentration of 10 μM. | nih.govnih.gov |

Beta-alanine (B559535), the core structure of 3-(3-Hydroxyphenyl)-DL-beta-alaninol, is recognized for its role as a small molecule neurotransmitter, structurally intermediate between alpha-amino acids like glycine (B1666218) and gamma-amino acids like GABA. nih.gov It satisfies several criteria for a neurotransmitter, including natural occurrence in the central nervous system (CNS), release via electrical stimulation, and the ability to inhibit neuronal excitability. nih.gov Beta-alanine interacts with multiple receptor sites, including glycine receptors (both strychnine-sensitive and insensitive) and GABA-A and GABA-C receptors. nih.gov This inherent neuroactivity suggests that derivatives such as 3-(3-Hydroxyphenyl)-DL-beta-alaninol could potentially interact with enzymes and receptors central to neurotransmission.

Furthermore, enzymes involved in the metabolism of amino acids are potential targets. nih.gov For instance, indoleamine 2,3-dioxygenase, an enzyme in tryptophan metabolism, can be competitively inhibited by analogues of beta-alanine, such as beta-(3-benzofuranyl)-DL-alanine and beta-[3-benzo(b)thienyl]-DL-alanine. nih.gov This indicates that modifications to the beta-alanine structure can lead to interactions with enzymes governing amino acid pathways. nih.gov The metabolism of alanine (B10760859) itself involves enzymes like 4-aminobutyrate aminotransferase and alanine--glyoxylate aminotransferase, which could be potential, though unconfirmed, sites of interaction for alanine derivatives. drugbank.com

Cell-Based Assays

Cell-based assays are critical for evaluating the biological effects of compounds on living cells, including their potential as antimicrobial or anticancer agents.

Derivatives of beta-alanine and related phenolic compounds have demonstrated notable antimicrobial activity in vitro. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent activity against multidrug-resistant ESKAPE bacteria and drug-resistant Candida species. nih.gov Specifically, hydrazone derivatives (compounds 14-16 in the study) were potent against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and Candida auris. nih.gov Another study on beta-alanine derivatives found that compound D14 (N-(3-(benzhydrylamino)-3-oxopropyl)benzamide) was a highly effective antifungal agent, while D21 (N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide) showed significant activity against C. albicans and Aspergillus niger. scholarsresearchlibrary.com

| Compound/Derivative Class | Target Microorganism | In Vitro Activity (MIC) | Reference |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 to 8 µg/mL | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis | 0.5 to 2 µg/mL | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Gram-negative pathogens | 8 to 64 µg/mL | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivatives | Candida auris | 0.5 to 64 µg/mL | nih.gov |

| N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21) | Candida albicans and Aspergillus niger | 1.74 µM/mL | scholarsresearchlibrary.com |

Various compounds structurally related to 3-(3-Hydroxyphenyl)-DL-beta-alaninol have been evaluated for their anticancer properties. A study on quinoxaline (B1680401) derivatives, which can be synthesized from related precursors, showed significant antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. acs.org Ten of the screened derivatives had IC50 values ranging from 1.9 to 7.52 µg/mL on HCT-116 cells, while seventeen compounds had IC50 values between 2.3 and 6.62 µg/mL on MCF-7 cells. acs.org

Similarly, novel indazole analogues of curcumin (B1669340) were tested against several cancer cell lines. japsonline.com Compound 3b in this study demonstrated the highest cytotoxicity against WiDr colon cancer cells, with an IC50 value of 27.20 µM, which was more potent than the reference compound curcumin. japsonline.com Aminobenzylnaphthols derived from the Betti reaction also exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with some derivatives showing activity comparable to the standard drug 5-Fluorouracil. nih.gov

| Compound Class | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Quinoxaline derivatives | HCT-116 (Colon) | 1.9–7.52 µg/mL | acs.org |

| Quinoxaline derivatives | MCF-7 (Breast) | 2.3–6.62 µg/mL | acs.org |

| Indazole analogue (Compound 3b) | WiDr (Colon) | 27.20 µM | japsonline.com |

| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 µM | nih.gov |

| Aminobenzylnaphthol (MMZ-45B) | HT-29 (Colorectal) | 31.78 ± 3.93 µM | nih.gov |

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathologies. frontiersin.orgmdpi.com Research has explored how compounds related to 3-(3-Hydroxyphenyl)-DL-beta-alaninol might modulate these processes. For instance, administration of beta-alanine has been shown to induce taurine (B1682933) depletion, which in turn causes oxidative stress in retinal cells, documented by an increase in the DNA oxidative damage marker 8-OHdG. nih.gov This suggests a link between beta-alanine metabolism and cellular redox balance.

In the context of cancer therapy, some related compounds exert their cytotoxic effects by inducing oxidative stress. The natural product 7-hydroxy-3,4-dihydrocadalene was found to inhibit MCF-7 breast cancer cell viability by significantly increasing intracellular ROS levels and inducing lipid peroxidation. nih.gov This elevation in oxidative stress contributed to the activation of caspases and apoptosis. nih.gov These findings indicate that while some related compounds may induce oxidative stress to achieve a therapeutic effect like killing cancer cells, others might be involved in processes that generate oxidative damage under certain physiological conditions.

Receptor Ligand Binding Investigations (e.g., KOR ligands from related structures)

The 3-hydroxyphenyl group is a critical pharmacophore in many ligands that target opioid receptors, including the kappa opioid receptor (KOR). escholarship.org Research into the structure-activity relationships of various synthetic opioids has consistently highlighted the importance of this phenolic hydroxyl group for binding affinity and efficacy at the KOR. While direct binding studies on 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl are not extensively documented in publicly available literature, the activity of structurally related compounds provides valuable insights into its potential interactions with the KOR.

The KOR, a G protein-coupled receptor (GPCR), is involved in a range of physiological and psychological processes, including pain perception, mood, and addiction. nih.govmdpi.com Ligands that activate (agonists) or block (antagonists) this receptor are of significant interest for therapeutic development. mdpi.com The interaction between a ligand and the KOR is a complex process influenced by the ligand's three-dimensional structure and the specific amino acid residues within the receptor's binding pocket.

Investigations into various classes of KOR ligands, such as the diphenethylamines and phenylpiperidines, have demonstrated that the presence and position of a hydroxyl group on the phenyl ring are crucial for potent and selective KOR binding. escholarship.orgmdpi.com For instance, in many KOR ligands, the 3-hydroxyl group is thought to form a key hydrogen bond with a specific residue, such as a histidine or tyrosine, within the KOR binding site, thereby anchoring the ligand and contributing to its affinity. escholarship.org The removal or relocation of this hydroxyl group often leads to a significant decrease in binding affinity.

Given that this compound possesses this key 3-hydroxyphenyl moiety, it is plausible that it could exhibit some degree of affinity for the kappa opioid receptor. However, without direct experimental data, its binding profile, selectivity against other opioid receptors (mu and delta), and its functional activity (agonist, antagonist, or partial agonist) remain speculative. Further in vitro binding assays would be necessary to characterize its potential as a KOR ligand.

Table 1: Influence of Phenyl Ring Substituents on Kappa Opioid Receptor (KOR) Binding Affinity in Related Ligand Scaffolds

| Ligand Scaffold | Phenyl Ring Substitution | General Effect on KOR Binding Affinity |

| Diphenethylamines | 3-Hydroxyl | Generally enhances affinity |

| Phenylpiperidines | 3-Hydroxyl | Often crucial for high affinity |

| Morphinans | 3-Hydroxyl | Important for binding |

| Diphenethylamines | 3-Methoxy (hydroxyl replaced by methoxy) | Typically reduces affinity compared to hydroxyl |

| Phenylpiperidines | No substitution | Significantly lower affinity |

This table is a generalized representation based on structure-activity relationship studies of various KOR ligands and is intended to be illustrative.

Precursor Role in Biochemical Pathways (e.g., Catecholamine Formation from Related Amino Acids)

The chemical structure of this compound is closely related to endogenous amino acids that serve as precursors in vital biochemical pathways, most notably the synthesis of catecholamines. wikipedia.org Catecholamines, which include dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), are crucial neurotransmitters and hormones that regulate a vast array of physiological functions, from motor control and mood to the "fight-or-flight" response. wikipedia.orgnih.gov

The biosynthesis of catecholamines begins with the amino acid L-tyrosine. nih.govresearchgate.net In a series of enzymatic steps, L-tyrosine is converted into the various catecholamines. The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. nih.govnih.gov L-DOPA is then decarboxylated to form dopamine. nih.govresearchgate.net In specific neurons and the adrenal medulla, dopamine can be further converted to norepinephrine and subsequently to epinephrine. researchgate.net

Given that this compound is a derivative of phenylalanine/tyrosine (specifically, a beta-alaninol derivative with a hydroxyl group at the meta position of the phenyl ring), it shares the core phenylethylamine skeleton necessary for recognition by the enzymes in the catecholamine pathway. While L-tyrosine has a hydroxyl group at the para position, the presence of the meta-hydroxyl group in this compound makes it structurally analogous to intermediates in this pathway.

There is no direct evidence to suggest that this compound can be utilized as a direct precursor for catecholamine synthesis in the same manner as L-tyrosine. The enzymes in this pathway are highly specific to their substrates. nih.gov However, its structural similarity might allow it to interact with these enzymes, potentially acting as an inhibitor or a modulator of catecholamine synthesis. Further research would be required to determine if this compound can be metabolized into a form that enters the catecholamine pathway or if it influences the activity of the key enzymes involved.

Table 2: Key Steps in the Canonical Catecholamine Biosynthesis Pathway

| Precursor | Enzyme | Product |

| L-Phenylalanine | Phenylalanine Hydroxylase | L-Tyrosine |

| L-Tyrosine | Tyrosine Hydroxylase (Rate-limiting step) | L-DOPA |

| L-DOPA | Aromatic L-amino acid decarboxylase (DOPA decarboxylase) | Dopamine |

| Dopamine | Dopamine β-hydroxylase | Norepinephrine |

| Norepinephrine | Phenylethanolamine N-methyltransferase | Epinephrine |

Future Research Directions and Unexplored Avenues

Exploration of Undiscovered Biological Activities of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl and its Derivatives

The core structure of this compound suggests a variety of potential biological activities that warrant investigation. The parent molecule, β-alanine, is the only naturally occurring beta-amino acid and serves as a precursor to important compounds like carnosine, demonstrating roles in muscle endurance and cognitive health. frontiersin.orgresearchgate.net Derivatives of β-alanine have been explored for antimicrobial properties, indicating the scaffold's versatility. scholarsresearchlibrary.comresearchgate.net

Future research should focus on systematically screening this compound and a library of its novel derivatives for a wide range of biological effects. Key unexplored areas include:

Neuroprotective and Nootropic Effects: Given the established link between β-alanine supplementation and cognitive function, investigating the potential of this specific derivative to modulate neuronal pathways is a logical next step. researchgate.net Studies could explore its ability to protect against neurodegenerative processes or enhance cognitive functions.

Anticancer and Cytotoxic Properties: Preliminary research on structurally similar compounds, such as (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, has indicated potential for inhibiting cancer cell viability. A comprehensive evaluation of this compound against various cancer cell lines is needed to determine its efficacy and mechanism of action.

Cardioprotective and Metabolic Activities: The hydroxyphenyl group is a common feature in compounds with antioxidant properties. Research could delve into whether this compound can mitigate oxidative stress in cardiovascular and metabolic disorders.

Antimicrobial and Antiviral Potential: Building on findings for other β-alanine derivatives, this compound should be tested against a broad spectrum of pathogenic bacteria, fungi, and viruses. scholarsresearchlibrary.com

A proposed research workflow for exploring these activities is outlined in the table below.

| Potential Biological Activity | Initial Screening Assay | Secondary/Confirmatory Assays | Potential Research Model |

| Neuroprotection | Neuronal cell viability assays (e.g., MTT, LDH) under oxidative stress | Measurement of neuroinflammatory markers, apoptosis assays | In vitro primary neuron cultures, in vivo rodent models of neurodegeneration |

| Anticancer | Proliferation assays on a panel of cancer cell lines (e.g., NCI-60) | Cell cycle analysis, apoptosis assays (e.g., Annexin V) | Cancer cell spheroids, xenograft mouse models |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Time-kill assays, biofilm disruption assays | Bacterial and fungal cultures (e.g., S. aureus, E. coli, C. albicans) |

| Cardioprotective | Cardiomyocyte viability assays under hypoxic conditions | Measurement of reactive oxygen species (ROS), mitochondrial function assays | In vitro cardiomyocyte cultures, ex vivo Langendorff heart model |

Development of Advanced and Sustainable Synthetic Methodologies

Current industrial production of β-alanine and its derivatives often relies on chemical synthesis methods that can involve extreme reaction conditions, such as high temperatures and pressures, and the use of harsh acidic or alkaline environments. nih.gov These processes can be energy-intensive and generate significant byproducts, posing environmental concerns. frontiersin.orgnih.gov

A critical area for future research is the development of advanced, efficient, and sustainable synthetic routes to this compound. Biological methods, including enzymatic conversion and whole-cell synthesis, offer promising alternatives due to their high specificity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov

Key research avenues include:

Chemoenzymatic Synthesis: Combining the efficiency of chemical synthesis for creating the basic carbon skeleton with the high selectivity of enzymes for specific transformations (e.g., stereoselective reduction of a ketone or asymmetric amination).

Whole-Cell Biocatalysis: Engineering microorganisms to produce the target compound from simple, renewable feedstocks. This could involve introducing and optimizing metabolic pathways in host organisms like E. coli. nih.gov

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

| Synthetic Approach | Advantages | Key Research Challenges |

| Traditional Chemical Synthesis | Well-established, scalable | Harsh conditions, potential for byproducts, poor stereocontrol. nih.gov |

| Enzymatic Conversion | High specificity, mild conditions, environmentally friendly. nih.gov | Enzyme stability, cost of cofactors, substrate scope. |

| Whole-Cell Synthesis | Uses renewable feedstocks, potential for low-cost production. frontiersin.org | Metabolic burden on the host, complex pathway optimization, product toxicity. |

| Flow Chemistry | Enhanced safety and control, improved scalability, process intensification. | High initial setup cost, potential for clogging with solid materials. |

High-Throughput Screening and Lead Optimization Strategies for Related Compounds

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) is an indispensable tool. ufl.edu HTS leverages automation to rapidly test hundreds of thousands of compounds for their activity against a specific biological target or in a cellular pathway. ufl.eduucsf.edu

Future efforts should involve:

Library Synthesis: Creating a diverse chemical library of derivatives based on the this compound core. Modifications could include substitutions on the phenyl ring, N-alkylation/acylation, and alterations to the alaninol backbone.

HTS Assay Development: Designing and validating robust assays in 384-well or 1536-well formats suitable for automated screening. ufl.edu